molecular formula C14H19NO4 B2807513 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane CAS No. 217197-03-0

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane

Cat. No.: B2807513
CAS No.: 217197-03-0
M. Wt: 265.309
InChI Key: CMCSWLBQDAOPHE-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of a nitrophenyl derivative with a dioxane precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would be optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous processes. The choice of equipment, reaction conditions, and purification methods would be tailored to ensure consistent quality and efficiency. Techniques such as distillation, crystallization, and chromatography might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may have various applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
  • 2,5,5-Trimethyl-2-(4-nitrophenyl)-1,3-dioxane
  • 2,5,5-Trimethyl-2-(2-methyl-3-nitrophenyl)-1,3-dioxane

Uniqueness

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane may exhibit unique properties due to the specific arrangement of its functional groups

Properties

IUPAC Name

2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSWLBQDAOPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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